4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride
Overview
Description
4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, fluorine, and hydrazinyl groups attached to a benzoic acid core, along with a hydrochloride salt form that enhances its solubility and stability.
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the conversion to the hydrochloride salt to improve the compound’s properties .
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. The hydrazinyl group may also play a role in its biological activity by forming stable complexes with metal ions or other biomolecules .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride include:
4-Bromo-2-hydrazinylbenzoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.
5-Fluoro-2-hydrazinylbenzoic acid: Lacks the bromine atom, leading to different chemical properties.
4-Bromo-5-fluoro-2-aminobenzoic acid:
The uniqueness of this compound lies in its combination of bromine, fluorine, and hydrazinyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-hydrazinylbenzoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2.ClH/c8-4-2-6(11-10)3(7(12)13)1-5(4)9;/h1-2,11H,10H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRRUDZJDKELRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)NN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.